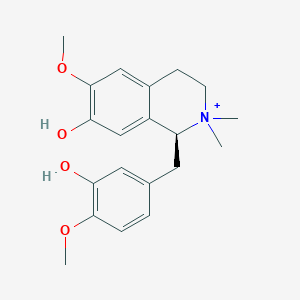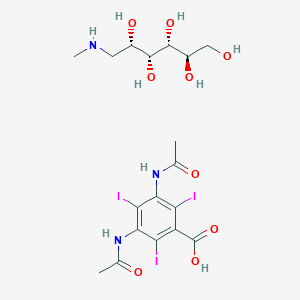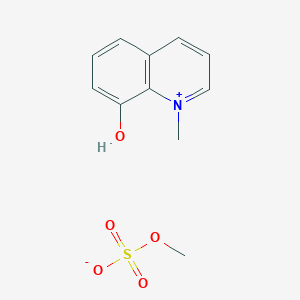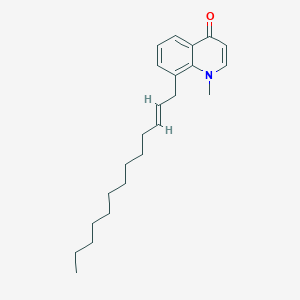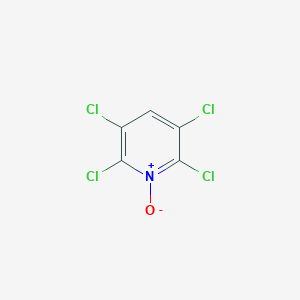
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide, also known as TCPO, is a chemical compound that has gained much attention in scientific research due to its unique properties. TCPO is a highly efficient and versatile oxidizing agent that has been used in various fields, including analytical chemistry, materials science, and biochemistry.
Mecanismo De Acción
The mechanism of action of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves the transfer of oxygen atoms from Pyridine, 2,3,5,6-tetrachloro-, 1-oxide to the substrate, resulting in the formation of an oxidized product and Pyridine, 2,3,5,6-tetrachloro-, 1-oxide 1-oxide. The reaction proceeds through a radical mechanism, involving the formation of a Pyridine, 2,3,5,6-tetrachloro-, 1-oxide radical intermediate.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has been shown to have no significant biochemical or physiological effects on living organisms. However, it is important to note that Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly reactive compound and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is its high efficiency and selectivity as an oxidizing agent. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide can be used for the detection of a wide range of analytes, and its reaction with the substrate is highly specific. However, one of the limitations of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is its high reactivity, which can lead to the formation of unwanted side products. In addition, Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly toxic compound and should be handled with care.
Direcciones Futuras
There are several future directions for the research on Pyridine, 2,3,5,6-tetrachloro-, 1-oxide. One of the areas of research is the development of new methods for the synthesis of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide with improved yield and purity. Another area of research is the application of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide in the synthesis of new materials with unique properties. Finally, the study of the mechanism of action of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide and its interaction with enzymes and other biomolecules is an important area of research that can lead to the development of new drugs and therapies.
Conclusion:
In conclusion, Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly efficient and versatile oxidizing agent that has been widely used in scientific research. Its unique properties make it suitable for various applications, including analytical chemistry, materials science, and biochemistry. The synthesis of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves the reaction of pyridine with chlorine gas and hydrogen peroxide in the presence of a catalyst. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has no significant biochemical or physiological effects on living organisms, but it is a highly reactive compound that should be handled with care. The future directions for the research on Pyridine, 2,3,5,6-tetrachloro-, 1-oxide include the development of new synthesis methods, the application in the synthesis of new materials, and the study of its mechanism of action.
Métodos De Síntesis
The synthesis of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves the reaction of pyridine with chlorine gas and hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide. The yield of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide can be improved by optimizing the reaction conditions, such as the concentration of reactants, reaction temperature, and reaction time.
Aplicaciones Científicas De Investigación
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has been widely used in scientific research as an oxidizing agent for the detection of various compounds. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly efficient and selective oxidant that can be used for the detection of a wide range of analytes, including amino acids, peptides, and proteins. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has also been used in the synthesis of various materials, such as polymers and nanoparticles. In addition, Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has been used in the study of enzyme kinetics and the mechanism of enzyme-catalyzed reactions.
Propiedades
Número CAS |
18032-57-0 |
|---|---|
Nombre del producto |
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide |
Fórmula molecular |
C5HCl4NO |
Peso molecular |
232.9 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5HCl4NO/c6-2-1-3(7)5(9)10(11)4(2)8/h1H |
Clave InChI |
VKMHSPSIFGYZGC-UHFFFAOYSA-N |
SMILES |
C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |
SMILES canónico |
C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |
Sinónimos |
PYRIDINE, 2,3,5,6-TETRACHLORO-, 1-OXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




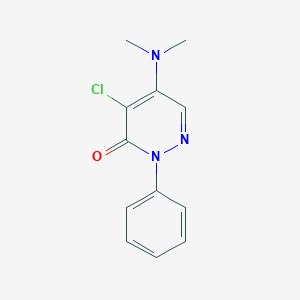
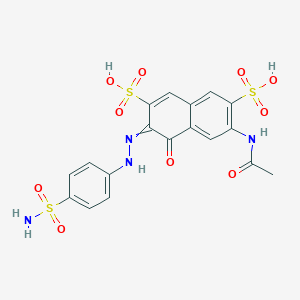
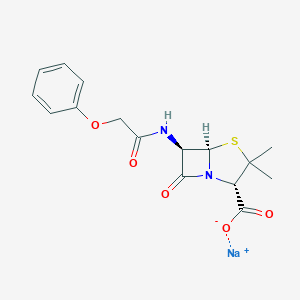
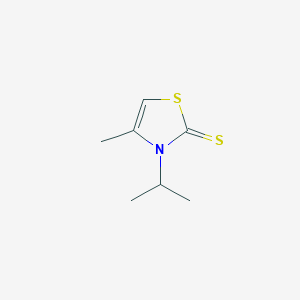
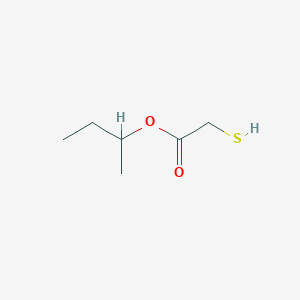

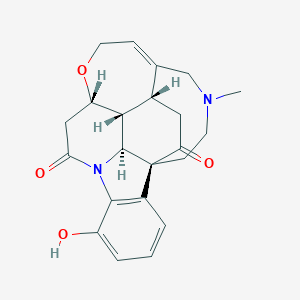
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
